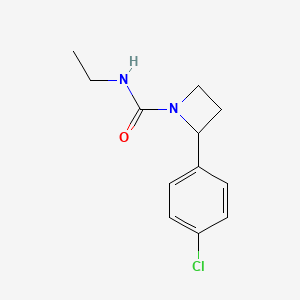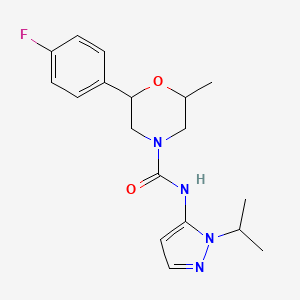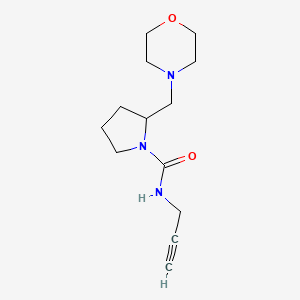
2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide, also known as A-366, is a synthetic compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of azetidine carboxamides, which have been found to exhibit a range of biological activities.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and infectious diseases. In cancer research, 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide has been found to inhibit the activity of bromodomain and extra-terminal (BET) proteins, which play a critical role in the regulation of gene expression. BET proteins have been implicated in the development and progression of various types of cancer, and 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide has been shown to inhibit their activity in vitro and in vivo.
In inflammation research, 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide has been found to inhibit the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, in macrophages. This suggests that 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide may have potential as an anti-inflammatory agent.
In infectious disease research, 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide has been found to inhibit the replication of several viruses, including dengue virus, hepatitis C virus, and Zika virus. 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide has also been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide involves the inhibition of BET proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones and recruit transcriptional machinery to activate gene transcription. 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide binds to the bromodomain of BET proteins and prevents their interaction with acetylated histones, leading to the inhibition of gene transcription.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide has been found to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of cytokine production. In cancer cells, 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide has been shown to inhibit the expression of several oncogenes, including MYC and BCL2, leading to the inhibition of cell proliferation and induction of apoptosis. In macrophages, 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, leading to the inhibition of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide has several advantages for lab experiments, including high purity and high yield, well-defined mechanism of action, and broad-spectrum activity against various diseases. However, 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide also has some limitations, including limited solubility in water and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide, including optimization of synthesis method to improve yield and purity, development of more soluble analogs, and evaluation of its efficacy in animal models of disease. Additionally, further studies are needed to elucidate the mechanism of action of 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide and its potential side effects. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide in humans.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide involves the reaction between 4-chlorobenzylamine and ethyl 2-oxoazetidine-1-carboxylate in the presence of a base catalyst. The resulting product is then subjected to a series of purification steps to obtain pure 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide. This synthesis method has been optimized to yield high purity and high yield of 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-2-14-12(16)15-8-7-11(15)9-3-5-10(13)6-4-9/h3-6,11H,2,7-8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPJCAAUSYOGIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC1C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Methylfuran-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone](/img/structure/B7591301.png)

![[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone](/img/structure/B7591310.png)


![N-[3-(2-propan-2-ylthiomorpholine-4-carbonyl)phenyl]propanamide](/img/structure/B7591337.png)
![N-[2-(3-chlorophenyl)-2-methoxyethyl]-2-oxo-1,3-dihydrobenzimidazole-5-carboxamide](/img/structure/B7591341.png)



![2-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]-N-[1-(2-methylphenyl)propan-2-yl]acetamide](/img/structure/B7591373.png)


![N-prop-2-ynyl-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591403.png)